molecular formula C10H16N2O3 B13936634 5-Ethyl-1-methyl-5-propylbarbituric acid CAS No. 56344-90-2

5-Ethyl-1-methyl-5-propylbarbituric acid

Cat. No.: B13936634
CAS No.: 56344-90-2
M. Wt: 212.25 g/mol
InChI Key: IHVGYHBDBNNGHB-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-5-propylbarbituric acid is an N-alkylated barbiturate derivative provided for scientific research and investigation. This compound is of significant interest in method development for enantioselective separation techniques , particularly in gas chromatography, where it serves as a model compound for evaluating new chiral stationary phases . Its defined structure allows researchers to study the chiral recognition mechanisms of cyclodextrin-based phases, which is crucial for the analysis of enantiomers in pharmaceutical science . The compound is characterized with a molecular formula of C 10 H 16 N 2 O 3 and a molecular weight of 212.25 g/mol . Its structure is specified by the SMILES notation CCCC1(C(=O)NC(=O)N(C1=O)C)CC and the InChIKey IHVGYHBDBNNGHB-UHFFFAOYSA-N . As an N-alkylated barbiturate, it is part of a class of compounds whose enantiomers can exhibit markedly different pharmacological properties, underscoring the importance of analytical methods for determining enantiomeric purity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56344-90-2

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

5-ethyl-1-methyl-5-propyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H16N2O3/c1-4-6-10(5-2)7(13)11-9(15)12(3)8(10)14/h4-6H2,1-3H3,(H,11,13,15)

InChI Key

IHVGYHBDBNNGHB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)NC(=O)N(C1=O)C)CC

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis

Molecular Geometry and Conformational Analysis of the Barbituric Acid Ring System

The barbituric acid core, a pyrimidine-2,4,6(1H,3H,5H)-trione ring, is the central structural motif. While often depicted as planar, crystallographic studies of barbituric acid and its derivatives consistently reveal that the six-membered ring is not perfectly flat. nih.gov The C5 atom, which is substituted with the ethyl and propyl groups in the target molecule, is often displaced from the mean plane defined by the other five atoms of the ring. nih.gov This deviation from planarity is typically attributed to the influence of crystal packing forces, which seek to minimize unfavorable intermolecular contacts. nih.gov For instance, in the related compound 5-hydroxy-5-propylbarbituric acid, the pyrimidine (B1678525) ring adopts a distinct C5-envelope conformation, where the C5 atom is puckered out of the plane of the other ring atoms. nih.gov

The conformational flexibility of the 5,5-dialkyl substituents is another critical aspect of the molecule's geometry. NMR studies on various 5,5-dialkylbarbituric acid derivatives have shown that the alkyl side chains, such as ethyl and propyl groups, possess a low barrier to rotation. nih.gov The specific preferred conformations of these alkyl chains relative to the trioxopyrimidine ring can be influenced by the presence of other substituents. nih.gov For 5-Ethyl-1-methyl-5-propylbarbituric acid, the ethyl and propyl groups at the C5 position can rotate and adopt various spatial arrangements, which can influence both the molecule's packing in a crystal lattice and its interactions in a biological system.

Crystallographic Studies of Barbituric Acid Derivatives

X-ray crystallography is an indispensable tool for determining the precise three-dimensional structure of barbiturates in the solid state. These studies provide definitive insights into bond lengths, bond angles, and the intricate intermolecular interactions that govern the formation of crystalline solids.

The molecular structure of barbiturates, featuring both hydrogen bond donor (N-H) and acceptor (C=O) groups, facilitates the formation of extensive and predictable hydrogen bonding networks. nih.govacs.org The most prevalent interaction is the N–H···O=C hydrogen bond, which directs the aggregation of molecules in the solid state. nih.gov These interactions typically lead to the formation of well-defined supramolecular motifs, or synthons.

In many N-monosubstituted barbiturates, these interactions result in the formation of centrosymmetric dimers, where two molecules are linked by a pair of N–H···O hydrogen bonds. researchgate.net Alternatively, molecules can assemble into one-dimensional ribbons or chains. nih.govresearchgate.net For example, crystal structures of alkali metal barbiturates show that N–H···O hydrogen bonding often generates ribbons of anions. nih.gov The specific pattern of hydrogen bonding can be influenced by factors such as the nature of the substituents and the presence of co-crystallized solvent molecules. acs.org These robust networks are a cornerstone of crystal engineering applications involving barbiturates. nih.gov

Table 1: Common Hydrogen Bonding Motifs in Barbiturate (B1230296) Crystal Structures

Motif Description Interacting Groups Common Resulting Assembly
Dimer Two molecules are joined by two reciprocal hydrogen bonds. N–H···O=C Centrosymmetric pairs
Chain/Ribbon Molecules are linked sequentially into a one-dimensional array. N–H···O=C Helical chains or linear ribbons nih.govresearchgate.net

Polymorphism, the ability of a compound to crystallize in multiple distinct solid forms, is a well-documented phenomenon among barbiturates. nih.govnih.gov These different crystalline forms, or polymorphs, can exhibit different physicochemical properties. The propensity for polymorphism in barbiturates is attributed to factors like conformational flexibility and the diversity of possible hydrogen bonding motifs. nih.gov Phenobarbital (B1680315) and barbital (B3395916) are classic examples of barbiturates that display extensive polymorphism, with multiple crystal forms identified for each. nih.govnih.govacs.org

Isomorphism, where different compounds crystallize in similar structures, is also frequently observed in this class of molecules. nih.govacs.org This occurs when the size and shape of different substituent groups are sufficiently similar to allow them to be interchanged within a crystal lattice without significantly altering the packing arrangement. Isomorphic relationships have been systematically studied in barbiturates, and the technique of "isomorphic seeding" can be used to crystallize metastable polymorphs that are otherwise difficult to obtain. acs.orgresearchgate.net For example, metastable forms of phenobarbital have been successfully produced by using crystals of isomorphic barbiturate homologues as seeds. acs.orgresearchgate.net

The analysis of crystal packing and unit cell parameters allows for a detailed comparison between different barbiturate structures. Isostructural compounds—a subset of isomorphic compounds—exhibit very similar unit cell dimensions and packing arrangements. For example, the crystal packing of 5-hydroxy-5-propylbarbituric acid was found to be isostructural with its 5-hydroxy-5-ethyl analogue, indicating that the substitution of an ethyl group for a propyl group did not fundamentally change the supramolecular assembly. nih.gov

Comparative analysis often reveals that even within a series of related compounds or polymorphs, subtle changes in molecular structure can lead to significant differences in crystal packing. These differences are reflected in the unit cell parameters (a, b, c, α, β, γ) and the space group symmetry. The table below presents unit cell data for several barbituric acid derivatives, illustrating the structural diversity within this family of compounds.

Table 2: Comparative Unit Cell Parameters for Selected Barbituric Acid Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref.
(-)-Epicatechin:Barbituric Acid Cocrystal C22H24N2O11 Triclinic P1 7.95 11.23 13.91 92.49 acs.org
5-Hydroxy-5-propylbarbituric acid C7H10N2O4 Monoclinic P21/c 11.19 6.83 11.90 102.50 nih.gov

Application of Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide complementary information to crystallographic studies, offering insights into the vibrational properties of molecules and serving as a powerful tool for characterization, particularly for distinguishing between different solid forms.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a highly effective technique for the structural characterization of organic molecules. nih.govmdpi.com The resulting spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the molecule's functional groups. nih.gov For barbiturates, these techniques are particularly sensitive to the chemical environment of the pyrimidine ring and its substituents.

Key vibrational bands in the spectra of barbiturates correspond to the stretching and bending modes of their functional groups. The N-H stretching vibrations and, most notably, the C=O (carbonyl) stretching vibrations are prominent features. The positions of these bands are highly sensitive to hydrogen bonding; involvement in a hydrogen bond typically causes a shift to a lower frequency (redshift) for the stretching vibration of the participating group. acs.org This sensitivity allows vibrational spectroscopy to be used to confirm the presence of specific hydrogen bonding motifs and to differentiate between polymorphs that may have different supramolecular structures but identical chemical compositions. acs.orgresearchgate.net

Table 3: Characteristic Vibrational Frequencies for Barbituric Acid Derivatives

Vibrational Mode Typical Wavenumber Range (cm-1) Notes
N-H Stretch 3100 - 3500 Position and shape are sensitive to hydrogen bonding.
C-H Stretch (Alkyl) 2850 - 3000 Corresponds to the ethyl and propyl substituents.
C=O Stretch 1650 - 1750 Multiple strong bands are typically observed due to the three carbonyl groups. Their positions are highly diagnostic of the molecular environment. researchgate.net
C-N Stretch & Ring Vibrations 1000 - 1400 Complex vibrations involving the pyrimidine ring structure.

Lack of Spectroscopic Data Prevents Detailed NMR Analysis of this compound

A thorough search of available scientific literature and chemical databases has revealed a significant gap in the publicly accessible information for the compound this compound. Specifically, no experimental Nuclear Magnetic Resonance (NMR) spectroscopy data, including ¹H NMR and ¹³C NMR spectra, could be located. This absence of primary research findings precludes the detailed structural characterization and spectroscopic analysis requested.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional structure of the compound. For this compound, NMR analysis would be crucial for confirming the specific arrangement and connectivity of the ethyl, N-methyl, and propyl groups attached to the barbiturate core.

Without access to published research that includes detailed NMR data—such as chemical shifts (δ), coupling constants (J), and signal multiplicities—it is not possible to construct the requested data tables or provide a scientifically accurate analysis for the "Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment" section. The generation of such specific and technical content requires verifiable experimental data from peer-reviewed sources.

Therefore, until such research is conducted and published, a comprehensive and authoritative article focusing on the advanced structural characterization of this compound via NMR spectroscopy cannot be produced.

Cheminformatics and Computational Molecular Modeling

Theoretical Structure-Activity Relationship (SAR) Derivations for Barbiturates

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For the barbiturate (B1230296) class, specific substitutions on the core pyrimidine (B1678525) ring are critical determinants of their pharmacological profiles.

The substituents at the C-5 position of the barbituric acid skeleton are paramount for activity. mdpi.com The nature of these groups significantly modulates the compound's lipophilicity, which is a key factor in its ability to cross biological membranes and interact with its target, the GABA-A receptor. youtube.comeuropa.eu

General SAR principles for C-5 substitutions include:

Carbon Count: Optimal sedative and hypnotic activity is often observed when the total number of carbon atoms from both substituents at C-5 is between six and ten. youtube.com Increasing the carbon count beyond this range can decrease activity despite a further increase in lipid solubility. youtube.com

Branching: Branched-chain isomers typically exhibit greater lipid solubility and activity, along with a shorter duration of action, compared to their straight-chain counterparts. youtube.com

Unsaturation: The presence of unsaturated bonds (e.g., allyl, alkynyl) or alicyclic groups at C-5 tends to result in more potent compounds than the corresponding saturated aliphatic analogs with the same number of carbons. youtube.com

Aromaticity: Aromatic substituents at the C-5 position can confer potent activity, with compounds like phenobarbital (B1680315) demonstrating selective anticonvulsant properties. europa.eu

Polar Groups: Introducing polar substituents (e.g., -OH, -COOH) into an aromatic group at C-5 diminishes both lipid solubility and potency. youtube.com

In the case of 5-Ethyl-1-methyl-5-propylbarbituric acid, the C-5 position is disubstituted with an ethyl group and a propyl group. The total carbon count of these substituents is five, placing it just below the optimal range of 6-10 carbons for hypnotic activity. youtube.com

Table 1: Impact of C-5 Substituent Properties on Barbiturate Activity

C-5 Substituent Feature General Effect on Activity Rationale
Total Carbon Atoms (6-10) Increases hypnotic/sedative activity Optimal lipophilicity for receptor interaction and membrane passage youtube.com
Chain Branching Increases activity, shortens duration Enhances lipid solubility youtube.com
Unsaturation (e.g., Allyl) Increases potency over saturated analogs Enhances binding affinity youtube.com
Aromatic Rings (e.g., Phenyl) High potency, often with anticonvulsant activity Specific interactions within the receptor binding site europa.eu

| Polar Groups | Decreases activity | Reduces lipid solubility, hindering CNS penetration youtube.com |

The replacement of an atom in the core barbiturate structure with another, known as heteroatom substitution, can profoundly alter the molecule's stereoelectronic properties and, consequently, its activity. A classic example within the barbiturate family is the substitution of the C-2 carbonyl oxygen with a sulfur atom to form a thiobarbiturate. youtube.com This single atomic change significantly increases the compound's lipid solubility. youtube.com The increased lipophilicity of thiobarbiturates like thiopental (B1682321) leads to a more rapid onset of action and a shorter duration of effects compared to their oxybarbiturate analogs (e.g., pentobarbital), making them suitable as ultra-short-acting anesthetics. youtube.comnews-medical.net

Quantitative Structure-Activity Relationship (QSAR) Approaches in Barbiturate Chemistry

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to create models that correlate the chemical structure of compounds with their biological activity. asianpubs.org These models are valuable predictive tools in drug design. echemcom.com For barbiturates, QSAR models have been developed to predict key physicochemical properties that govern their activity, such as the octanol/water partition coefficient (LogP), molar refractivity (MR), and polarizability (POL). echemcom.comechemcom.com

These studies utilize molecular descriptors—numerical values derived from the chemical structure—to build predictive equations. echemcom.com For example, a study might use multiple linear regression (MLR) to establish a mathematical relationship between descriptors representing a molecule's size, shape, and electronic properties and its measured LogP value. echemcom.com Such models have successfully predicted the properties of various barbiturate derivatives, demonstrating the strong dependence of their activity on lipophilic character. asianpubs.orgechemcom.com The increasing lipophilicity facilitates the movement of the drug through biological membranes to its sites of action. asianpubs.org

Table 2: Key Physicochemical Parameters in Barbiturate QSAR Studies

Parameter Symbol Significance in Molecular Interactions
Octanol/Water Partition Coefficient LogP Measures lipophilicity; critical for membrane permeability and transport to the central nervous system. echemcom.com
Molar Refractivity MR Relates to molecular volume and polarizability; influences binding to receptors through steric and dispersion forces. asianpubs.orgechemcom.com
Polarizability POL Describes the ease with which the electron cloud can be distorted; important for dipole-induced dipole and dispersion interactions. echemcom.comechemcom.com

| Dipole Moment | µ | Measures the separation of charge within the molecule; governs dipole-dipole interactions with the biological target. asianpubs.org |

Computational Predictions of Molecular Attributes Relevant to Intermolecular Interactions

Computational chemistry offers powerful methods to predict molecular properties that are crucial for understanding how a drug interacts with its biological target. Techniques like molecular docking and molecular dynamics (MD) simulations are used to model the binding of barbiturates to receptors like the GABA-A receptor. mdpi.comtandfonline.com

Molecular docking predicts the preferred orientation of a ligand (the drug) when bound to a receptor to form a stable complex. tandfonline.com These simulations can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-receptor complex. For barbiturates, docking studies can elucidate how different C-5 and N-1 substituents fit into the binding pocket of the GABA-A receptor. tandfonline.com

Furthermore, quantum chemical calculations can be used to determine fundamental molecular attributes. asianpubs.org Methods like Density Functional Theory (DFT) can compute properties such as the molecule's electrostatic potential, which maps the charge distribution and indicates regions likely to engage in electrostatic interactions. mdpi.com These computational approaches allow for the prediction of intermolecular forces that govern the recognition and binding between the drug molecule and its biological counterpart, providing a theoretical foundation for the observed structure-activity relationships. researchgate.net

Table 3: Mentioned Compound Names

Compound Name
This compound
Mephobarbital
Pentobarbital
Phenobarbital

Pharmacological Mechanisms at the Molecular and Receptor Level

Ligand-Receptor Binding Interactions within GABAergic Systems

The primary mechanism of action for barbiturates, including N-methylated derivatives, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. wikipedia.orgslideshare.net This receptor is a ligand-gated ion channel that, upon activation by its endogenous ligand GABA, permits the influx of chloride ions into the neuron. wikipedia.org This influx leads to hyperpolarization of the cell membrane, making the neuron less likely to fire and thus mediating inhibitory neurotransmission throughout the central nervous system. news-medical.net

Unlike the neurotransmitter GABA, which binds to the orthosteric site (the primary binding site) located between the α and β subunits, 5-Ethyl-1-methyl-5-propylbarbituric acid and related compounds bind to a distinct, allosteric site on the GABA-A receptor complex. wikipedia.orgmdpi.com This binding does not activate the receptor directly but rather enhances the effect of GABA.

The modulatory action of barbiturates differs significantly from that of other allosteric modulators like benzodiazepines. While benzodiazepines increase the frequency of the chloride channel opening in the presence of GABA, barbiturates increase the duration for which the channel remains open. news-medical.net This prolonged channel opening allows for a greater influx of chloride ions for each binding event, resulting in a more potent inhibitory effect on the neuron. At higher concentrations, some barbiturates can also directly activate the GABA-A receptor, acting as GABA mimetics even in the absence of the endogenous ligand.

The specific binding sites for barbiturates on the GABA-A receptor are located within the transmembrane domain (TMD) of the receptor protein, distinct from the extracellular binding sites for GABA and benzodiazepines. researchgate.net Research utilizing photoreactive analogs of N-methylated barbiturates, such as R-5-allyl-1-methyl-5-(m-trifluoromethyldiazirinylphenyl)barbituric acid (mTFD-MPAB), has been instrumental in identifying these locations.

These studies have revealed that barbiturates bind within pockets at the interfaces between different subunits. Specifically, binding sites have been identified at the α+/β− and γ+/β− subunit interfaces within the TMD. researchgate.net This is in contrast to other anesthetics like etomidate, which bind at the β+/α− interface. researchgate.net The existence of these distinct, intersubunit binding sites underscores the complex structural basis for allosteric modulation of the GABA-A receptor by different classes of drugs. The binding within these transmembrane pockets is thought to stabilize the open state of the ion channel, consistent with the observed increase in the duration of channel opening.

The interaction of N-methylated barbiturates with the GABA-A receptor complex can be highly stereoselective, meaning that different optical isomers (enantiomers) of the same compound can have markedly different or even opposing pharmacological effects. This has been demonstrated with 1-methyl-5-phenyl-5-propylbarbituric acid (MPPB), a compound structurally similar to this compound.

The R(-) and S(+) enantiomers of MPPB exhibit opposite activities. The R(-)-MPPB isomer produces depressant effects, while the S(+)-MPPB isomer is a convulsant. This functional difference is mirrored in their interaction with the GABA-A receptor complex. The S(+) isomer competitively inhibits the binding of ligands to the picrotoxin/convulsant site, whereas the R(-) isomer inhibits binding noncompetitively. This suggests that the two enantiomers act at separate, stereoselective sites to produce their opposing behavioral effects. scilit.com

Comparison of Pharmacological Effects of MPPB Enantiomers
PropertyR(-)-MPPBS(+)-MPPB
Primary Pharmacological EffectDepressant (Loss of righting reflex)Convulsant
Interaction with Convulsant (TBPS) Binding SiteNoncompetitive InhibitionCompetitive Inhibition
Proposed Site of ActionAnticonvulsant/Depressant SiteConvulsant Site

Interactions with Other Central Nervous System Receptor Systems

Beyond their primary action on the GABAergic system, barbiturates are known to interact with other receptor systems, which may contribute to the breadth of their physiological effects.

Research indicates that barbiturates interact with adenosine (B11128) receptors, specifically acting as selective antagonists at the A1 adenosine receptor subtype. nih.govnih.gov In pharmacologically relevant concentrations, barbiturates have been shown to competitively inhibit the binding of A1 receptor agonists. nih.gov

The antagonism of A1 receptors, which are inhibitory G-protein coupled receptors, can lead to excitatory effects. This action is analogous to that of methylxanthines like caffeine. researchgate.net Therefore, it has been suggested that A1 adenosine receptor antagonism may be responsible for some of the excitatory properties observed with certain barbiturates or at specific concentrations. nih.gov This mechanism contrasts with the compound's primary CNS depressant effects mediated through GABA-A receptors and highlights a dualistic pharmacological profile. nih.gov

The effect of barbiturates on neurotransmitter release, particularly acetylcholine (B1216132), is complex and appears to be highly dependent on the specific chemical structure of the barbiturate (B1230296) and the experimental conditions.

Several sedative barbiturates have been shown to inhibit potassium-stimulated acetylcholine release from brain slices in a dose-dependent manner. gwu.eduscispace.com However, studies on convulsant barbiturates have yielded different results. For instance, the convulsant 5-(2-cyclohexylidene-ethyl)-5-ethyl barbituric acid (CHEB) was found to significantly stimulate the spontaneous release of acetylcholine from mouse hippocampal slices. nih.gov

Conversely, another convulsant barbiturate that is structurally more analogous to the subject compound, S(+)-1-methyl-5-phenyl-5-propyl barbituric acid [S(+)-MPPB], did not affect the spontaneous release of acetylcholine in the same experimental system. nih.gov This indicates that the influence on acetylcholine release is not a universal characteristic of all N-methylated or convulsant barbiturates and that subtle structural changes can lead to different effects on cholinergic neurotransmission.

Comparative Molecular Pharmacology of this compound and Related Barbiturate Analogs

Barbiturates exert their primary pharmacological effects by acting as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel that is the principal mediator of fast inhibitory neurotransmission in the central nervous system. drugbank.com Upon binding to a distinct site on the receptor, barbiturates potentiate the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which ultimately dampens neuronal excitability. drugbank.comnih.gov

N-methylation, as seen in this compound, introduces another layer of complexity to this relationship. Methylation of one of the imide hydrogens is known to generally increase the onset of action and reduce the duration of action. nih.gov This is often attributed to changes in lipid solubility and metabolism.

A critical aspect of N-methylated barbiturates is the potential for stereoisomers with markedly different, and sometimes opposing, pharmacological activities. For instance, research on the optical isomers of 1-methyl-5-phenyl-5-propylbarbituric acid (MPPB) has shown that the R(-) isomer exhibits depressant effects, while the S(+) isomer produces convulsions. ssrn.com These isomers interact differently with the convulsant binding site at the GABA-A receptor complex, suggesting that N-methylation can lead to distinct interactions at the molecular level. ssrn.com

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the general principles of barbiturate SAR allow for a comparative understanding. The potency and efficacy of barbiturates at the GABA-A receptor are influenced by the nature of the alkyl or aryl groups at the C-5 position. For instance, increasing the length of the alkyl chain at C-5 generally increases potency up to a certain point.

The following interactive table provides a comparative overview of the structural features of this compound and related barbiturate analogs, which are known to influence their interaction with the GABA-A receptor.

Compound NameN-1 SubstitutionC-5 Substituent 1C-5 Substituent 2Key Pharmacological Characteristics
This compound MethylEthylPropylN-methylation may lead to a faster onset and shorter duration of action compared to its non-methylated counterpart.
5-Ethyl-5-propylbarbituric acid HydrogenEthylPropylThe non-methylated analog, serving as a basis for comparison.
Pentobarbital HydrogenEthyl1-MethylbutylA well-characterized barbiturate with sedative-hypnotic properties.
Phenobarbital (B1680315) HydrogenEthylPhenylPossesses prominent anticonvulsant activity in addition to sedative effects.
Mephobarbital MethylEthylPhenylAn N-methylated analog of phenobarbital, metabolized to phenobarbital in the body. nih.gov

Detailed Research Findings:

Studies on various barbiturate analogs have consistently demonstrated that their primary mechanism of action involves the enhancement of GABA-A receptor function. They achieve this by increasing the duration of the chloride channel opening, in contrast to benzodiazepines which increase the frequency of opening. nih.gov This prolonged channel opening leads to a more significant influx of chloride ions and a greater hyperpolarizing effect.

The binding site for barbiturates on the GABA-A receptor is distinct from that of GABA and benzodiazepines. drugbank.com The specific amino acid residues that constitute this binding pocket and how structural modifications like N-methylation alter the binding affinity and efficacy are areas of ongoing research. The differential effects of stereoisomers of N-methylated barbiturates strongly suggest that the chiral center introduced by the C-5 substituents, in combination with the N-1 methyl group, dictates the precise orientation of the molecule within the binding site, leading to either positive allosteric modulation or, in some cases, antagonistic or even convulsant effects. ssrn.com

Advanced Analytical Chemistry Methodologies for Barbiturate Analysis

Chromatographic Techniques for Separation and Quantificationijsra.net

Chromatography is the cornerstone of barbiturate (B1230296) analysis, providing the necessary separation for accurate measurement. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed. ijsra.net

Both GC and HPLC offer robust platforms for the detection and quantification of barbiturates, even at very low concentrations. ijsra.net In HPLC, the separation of barbiturates is often achieved using reversed-phase columns. The choice of mobile phase is critical for effective separation; common systems include methanol:water or methanol:buffer solutions. ijsra.net For instance, an impurity in amobarbital, the structurally similar 5-ethyl-5-(2-methylbutyl)barbituric acid, was successfully isolated using semipreparative HPLC, demonstrating the technique's utility in separating closely related compounds. nih.gov

GC is also highly effective, particularly for volatile derivatives of barbiturates. Optimal resolution for many barbiturates in GC is typically achieved at temperatures between 190-210°C. ijsra.net The use of ultra-fast GC columns can significantly reduce analysis time, which is a considerable advantage in high-throughput screening scenarios. ijsra.net

Table 1: Illustrative HPLC Conditions for Barbiturate Analysis

Parameter Condition Source
Column Reversed-phase C18 General Practice ijsra.net
Mobile Phase Methanol:Water or Methanol:Buffer ijsra.net
Detection UV at 254 nm ijsra.net

| Application | Separation of 5,5-disubstituted barbiturates | ijsra.net |

The 5-Ethyl-1-methyl-5-propylbarbituric acid molecule contains a chiral center at the C-5 position of the barbiturate ring, meaning it can exist as two enantiomers. The separation of these enantiomers is crucial as they may exhibit different pharmacological activities. This is achieved using enantioselective chromatography.

This separation can be accomplished by using a chiral stationary phase (CSP) in either GC or HPLC. ijsra.net For example, advanced chiral stationary phases are available for GC that can resolve different alkyl-derived barbiturate enantiomers. ijsra.net In HPLC, another approach involves using a chiral mobile phase additive. Research on derivatives of 5-ethyl-5-phenyl-2-thiobarbituric acid has shown that β-cyclodextrin can be used as a mobile phase additive in reversed-phase HPLC to successfully separate enantiomers. nih.gov The cyclodextrin (B1172386) forms temporary diastereomeric inclusion complexes with the enantiomers, which allows for their differential retention and separation. nih.gov

Modern analytical laboratories increasingly utilize UPLC for its advantages in speed, resolution, and sensitivity over traditional HPLC. A validated UHPLC-QqQMS/MS method has been developed for the determination of 15 different barbiturates, demonstrating the power of this technique for rapid and reliable analysis. ijsra.net This method achieved chromatographic separation using an Acquity UPLC BEH C18 column with an alkaline mobile phase (pH 9), which is effective for separating structural isomers. ijsra.net

Capillary electrophoresis (CE) represents another valuable technique for barbiturate analysis. It offers high separation efficiency and requires only very small sample volumes, making it a suitable method for analyzing biological samples where the amount of available material may be limited. ijsra.net

Mass Spectrometry (MS) and Hyphenated Techniques for Identificationijsra.netnih.gov

While chromatography separates components of a mixture, mass spectrometry provides definitive identification based on a compound's mass-to-charge ratio (m/z) and its fragmentation pattern. Hyphenated techniques, such as GC-MS and LC-MS, are particularly powerful, combining the separation capabilities of chromatography with the identification power of MS. ijsra.net The identification of 5-ethyl-5-(2-methylbutyl)barbituric acid as an impurity was confirmed using MS with both electron impact and chemical ionization methods. nih.gov

In mass spectrometry, particularly with electron ionization (EI), a molecule is fragmented into characteristic smaller ions. The resulting pattern, or mass spectrum, serves as a molecular fingerprint that can be used to confirm the structure of an analyte like this compound.

The fragmentation of barbiturates typically involves the cleavage of the alkyl and ethyl substituents at the C-5 position. Based on general fragmentation principles, the molecular ion peak (M+) would be expected. Key fragmentation pathways for 5,5-disubstituted barbiturates involve the loss of the larger alkyl group followed by rearrangements. For a related compound, 5-ethyl-5-(1-methylbutyl)-barbituric acid, prominent peaks are observed at m/z 156 and 141. ucdavis.edu This suggests a primary fragmentation involving the loss of the side chains. The fragmentation pattern for this compound would be expected to show characteristic losses corresponding to its ethyl and propyl groups, as well as cleavage of the barbiturate ring itself under higher energy conditions. The presence of the N-methyl group would also influence the fragmentation, leading to unique ions compared to its N-unsubstituted analogue.

Table 2: Predicted Key Fragmentation Ions for this compound

Ion Description Predicted m/z Fragmentation Pathway
Molecular Ion [M]+ 226 Intact molecule
[M - C3H7]+ 183 Loss of propyl group
[M - C2H5]+ 197 Loss of ethyl group

| Ring Cleavage Fragments | Variable | Breakage of the barbiturate ring |

Optimized Sample Preparation and Extraction Protocols for Complex Chemical Matricesijsra.net

Effective sample preparation is a critical prerequisite for successful chromatographic and spectrometric analysis, aiming to isolate the analyte of interest from interfering substances in the matrix. For barbiturates, liquid-liquid extraction (LLE) is a commonly applied and effective technique. ijsra.net

A simple and successful LLE protocol for a range of barbiturates from biological samples involves acidification of the sample to pH 3 followed by extraction with an organic solvent such as ethyl acetate. ijsra.net Another common organic solvent used for this purpose is ether. ijsra.net After extraction, the organic layer is separated, filtered, and evaporated to concentrate the analyte before reconstitution in a suitable solvent for injection into the analytical instrument. ijsra.net For synthesized compounds, purification often involves recrystallization from a solvent system like an aqueous ethanolic solution to obtain the final product with high purity.

Chemical Transformations and in Vitro Metabolic Pathways

Investigation of In Vitro Oxidative and Hydroxylation Reactions of Barbiturate (B1230296) Structures

The in vitro metabolism of barbiturates, including 5-Ethyl-1-methyl-5-propylbarbituric acid, is primarily governed by oxidative reactions catalyzed by cytochrome P450 enzymes located in the liver microsomes. annualreviews.orgru.nl These reactions are crucial for the biotransformation of the parent compound into more polar, water-soluble metabolites that can be readily eliminated from the body. The primary metabolic pathways for barbiturates with alkyl side chains involve hydroxylation and oxidation of these substituents. preprints.org

For this compound, two main sites of oxidative metabolism are anticipated: the ethyl and propyl groups at the C-5 position, and the N-methyl group.

Hydroxylation of Alkyl Side Chains: The ethyl and propyl groups are susceptible to hydroxylation at various positions. The enzymatic oxidation of these alkyl chains can lead to the formation of primary, secondary, or tertiary alcohols. preprints.org This process, mediated by monooxygenase enzymes, involves the formation of a free-radical intermediate at the substrate carbon. preprints.org The resulting hydroxylated metabolites are significantly more hydrophilic than the parent drug. preprints.org For instance, ω- and (ω-1)-oxidation of the propyl group would result in the formation of hydroxylated derivatives. Similarly, the ethyl group can be oxidized.

N-Demethylation: The N-methyl group can be removed through an oxidative process known as N-demethylation, which is also catalyzed by microsomal enzymes requiring NADPH and oxygen. annualreviews.org This reaction yields the corresponding N-demethylated barbiturate and formaldehyde. annualreviews.org While N-demethylation is a known metabolic pathway for N-methylated barbiturates, the rate of this process can be slower compared to side-chain hydroxylation in some species. annualreviews.org

The relative importance of these pathways can vary, but hydroxylation of the alkyl side chains is generally a more significant route of metabolism for many barbiturates. annualreviews.org

Table 1: Predicted In Vitro Oxidative Metabolites of this compound

Parent CompoundMetabolic ReactionPotential Metabolite
This compoundHydroxylation of propyl chain5-Ethyl-1-methyl-5-(hydroxypropyl)barbituric acid (various isomers)
This compoundHydroxylation of ethyl chain5-(1-Hydroxyethyl)-1-methyl-5-propylbarbituric acid
This compoundN-Demethylation5-Ethyl-5-propylbarbituric acid

Chemical Derivatization Strategies for Enhanced Analytical Detection

The analytical detection of barbiturates, including this compound, in biological matrices often requires chemical derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). nih.govjfda-online.com Derivatization is employed to improve the volatility, thermal stability, and chromatographic properties of the analytes, leading to enhanced sensitivity and resolution. jfda-online.commdpi.com

A common derivatization strategy for barbiturates is methylation . nih.gov This process involves the replacement of the acidic protons on the barbiturate ring with methyl groups. Reagents such as iodomethane (B122720) in the presence of a strong base like tetramethylammonium (B1211777) hydroxide (B78521) are used for this purpose. nih.gov The resulting methylated derivative is less polar and more volatile, making it more amenable to GC-MS analysis. nih.gov

Other derivatization techniques for compounds with active hydrogens, such as barbiturates, include silylation and acylation. jfda-online.com These methods also serve to increase volatility and reduce interactions with the chromatographic system. jfda-online.com The choice of derivatization reagent can influence the fragmentation pattern in mass spectrometry, which can be optimized for structural elucidation and selective detection. jfda-online.com

Table 2: Common Derivatization Strategies for Barbiturates

Derivatization MethodReagent ExamplePurposeAnalytical Technique
MethylationIodomethane/Tetramethylammonium hydroxideIncrease volatility and thermal stabilityGC-MS
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increase volatility, improve peak shapeGC-MS
AcylationPentafluoropropionic anhydride (B1165640) (PFPA)Introduce electron-capturing groups for enhanced detectionGC-ECD, GC-MS

Photochemical Stability and Degradation Studies of Barbiturate Scaffolds

The photochemical stability of the barbiturate scaffold is an important consideration, particularly in the context of sample storage and analysis. Studies on the photolysis of barbituric acid derivatives have shown that they can undergo degradation upon exposure to ultraviolet (UV) radiation. nih.gov

The photolytic degradation of barbiturates can involve the opening of the pyrimidine (B1678525) ring. nih.gov For instance, UV irradiation of barbiturate sodium salts has been shown to lead to the formation of an isocyanate intermediate, which can be detected by infrared spectroscopy. nih.gov This indicates a cleavage of the heterocyclic ring structure. The specific degradation products and pathways can be influenced by the solvent and the presence of other reagents. nih.gov

Future Directions in Barbiturate Chemical Research

Exploration of Novel Synthetic Routes for Structural Diversification

The classical synthesis of barbiturates, typically involving the condensation of malonic esters with urea (B33335), is a robust and time-honored method. libretexts.orgpharmacy180.com However, the demand for vast libraries of structurally diverse analogs for high-throughput screening necessitates the exploration of more innovative and flexible synthetic strategies.

Future research is focused on several key areas:

Multicomponent Reactions (MCRs): Unlike traditional stepwise synthesis, MCRs allow for the construction of complex molecules in a single step from three or more reactants. Green four-component reactions involving barbituric acid, aldehydes, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) have been developed to create novel pyrazolyl barbiturates. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse structures around the barbiturate (B1230296) core.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to barbiturate synthesis could enable the rapid and automated production of analog libraries for screening.

Solid-Phase Synthesis: Adapting barbiturate synthesis to solid-phase methodologies would facilitate the purification process and the creation of combinatorial libraries. By anchoring the initial reactants to a solid support, reagents can be added in excess to drive reactions to completion, with purification achieved by simple washing, drastically accelerating the drug discovery pipeline.

Asymmetric Synthesis: The development of stereoselective synthetic routes is crucial for producing enantiomerically pure barbiturates. Since different stereoisomers can have distinct pharmacological activities and metabolic profiles, gaining access to single enantiomers is a significant goal for creating more refined therapeutic agents. nih.gov

These advanced synthetic methods are pivotal for moving beyond simple C-5 substituted analogs and exploring more complex architectures, such as spiro-analogues, which can present unique pharmacological profiles. acs.orgekb.eg

Development of Advanced Spectroscopic and Structural Characterization Innovations

The precise characterization of molecular structure is fundamental to understanding function. While standard techniques like FT-IR, NMR, and mass spectrometry are routine, future research will rely on more advanced and integrated approaches to characterize novel barbiturates like 5-Ethyl-1-methyl-5-propylbarbituric acid. ekb.eg

Innovations in this area include:

Advanced NMR Techniques: Two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) is becoming indispensable for the unambiguous assignment of protons and carbons, especially in complex, novel derivatives where simple 1D spectra are insufficient for complete structural elucidation. researchgate.net

Single-Crystal X-ray Diffraction: This technique provides definitive proof of molecular structure, including stereochemistry and the fine details of intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net Future applications will focus on studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as different polymorphs can have different physical properties.

Coupling Spectroscopy with Computational Methods: A powerful emerging trend is the synergy between experimental spectroscopy and theoretical calculations. Density Functional Theory (DFT) can be used to predict vibrational (IR) and NMR spectra for a proposed structure. bohrium.com Comparing these calculated spectra with experimental data provides a high degree of confidence in the structural assignment and can help interpret complex spectral features. bohrium.com

TechniqueClassical ApplicationAdvanced/Future Innovation
NMR Spectroscopy1D ¹H and ¹³C spectra for basic structure confirmation.2D techniques (COSY, HMBC, HSQC) for unambiguous assignment in complex molecules; Solid-state NMR for studying crystalline forms. researchgate.net
X-ray CrystallographyDetermination of a single crystal structure.Analysis of polymorphism, co-crystals, and detailed mapping of intermolecular hydrogen bond networks. researchgate.netresearchgate.net
Vibrational Spectroscopy (FT-IR)Identification of key functional groups (C=O, N-H).Coupling with DFT calculations to assign complex vibrational modes and confirm subtle structural features. bohrium.com
Mass SpectrometryDetermination of molecular weight and basic fragmentation.High-resolution mass spectrometry (HRMS) for exact mass determination and elucidation of complex fragmentation pathways. gatech.edu

Application of Advanced Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry has transitioned from a specialized tool to an integral part of the drug design and discovery process. For barbiturates, these methods provide insights that are difficult or impossible to obtain through experimental means alone.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic structure, stability, and reactivity of barbiturate derivatives. bohrium.com These calculations can predict molecular geometries, electrostatic potential maps (which identify regions of positive and negative charge), and the energies of frontier molecular orbitals (HOMO/LUMO), which are crucial for understanding chemical reactivity and intermolecular interactions. bohrium.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as a barbiturate within a binding pocket of the GABA-A receptor. mdpi.com By simulating the interaction between the ligand and the receptor, docking can estimate binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. This is instrumental in structure-based drug design for developing new derivatives with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations allow researchers to observe the dynamic behavior of the ligand-receptor complex over time. rowan.edu MD simulations can reveal how the binding of a barbiturate affects the conformational flexibility of the receptor, elucidate the role of water molecules in the binding site, and provide a more accurate estimation of binding free energies. tandfonline.comresearchgate.net These simulations are critical for understanding the allosteric modulation mechanisms by which barbiturates enhance GABA-A receptor activity. tandfonline.com

Computational ToolPrimary Application in Barbiturate ResearchKey Insights Provided
Density Functional Theory (DFT)Calculating electronic structure and predicting spectroscopic properties. bohrium.comMolecular geometry, electrostatic potential, reactivity, and validation of experimental spectra.
Molecular DockingPredicting the binding mode and affinity of barbiturates to receptors. mdpi.comIdentification of key binding site residues and guidance for designing more potent analogs.
Molecular Dynamics (MD)Simulating the dynamic behavior of the barbiturate-receptor complex over time. rowan.eduUnderstanding conformational changes in the receptor upon binding and the mechanism of allosteric modulation. tandfonline.com

Design and Synthesis of Highly Selective Molecular Probes for Receptor Mapping

A major limitation of many older barbiturates is their lack of receptor subtype selectivity. The primary pharmacological target, the GABA-A receptor, is not a single entity but a family of diverse pentameric ion channels assembled from a variety of subunits (e.g., α, β, γ). nih.gov Different subunit combinations have distinct localizations in the brain and mediate different physiological effects. nih.gov

The future of barbiturate research lies in the creation of highly selective molecular probes designed to interact with specific GABA-A receptor subtypes.

Rationale for Subtype Selectivity: It is hypothesized that the desired therapeutic actions of barbiturates can be separated from their undesirable side effects by targeting specific subtypes. For example, compounds selective for α2/α3-containing receptors may offer anxiolytic effects with a reduced sedative profile, while α5-selective modulators are being explored for cognitive enhancement. nih.govacs.org

Design Strategies: Achieving selectivity is challenging due to the high degree of conservation in the binding sites across different subtypes. acs.org Strategies involve subtle structural modifications to the barbiturate scaffold to exploit minor differences in the amino acid residues lining the binding pocket. Computational modeling is essential in this process to guide the synthetic efforts.

Development of Fluorescent Probes: A particularly innovative approach is the synthesis of barbiturates or other GABA-A modulators tagged with a fluorescent reporter group. acs.org These probes allow for the direct visualization of receptor distribution and trafficking in living cells using advanced microscopy techniques. frontiersin.org Such tools are invaluable for mapping the precise location of specific receptor subtypes and studying how their density and location change in response to various stimuli or in disease states.

The ultimate goal is to develop chemical tools that can precisely dissect the function of individual GABA-A receptor subtypes, paving the way for a new generation of therapeutics with highly tailored and improved pharmacological profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.